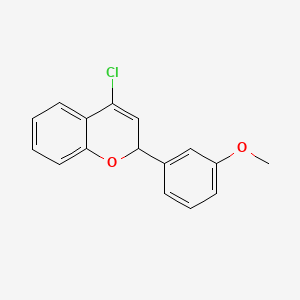

4-Chloro-2-(3-methoxyphenyl)-2H-chromene

Description

Properties

CAS No. |

1046471-30-0 |

|---|---|

Molecular Formula |

C16H13ClO2 |

Molecular Weight |

272.72 g/mol |

IUPAC Name |

4-chloro-2-(3-methoxyphenyl)-2H-chromene |

InChI |

InChI=1S/C16H13ClO2/c1-18-12-6-4-5-11(9-12)16-10-14(17)13-7-2-3-8-15(13)19-16/h2-10,16H,1H3 |

InChI Key |

IUHGIOCCTKDSNB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2C=C(C3=CC=CC=C3O2)Cl |

Origin of Product |

United States |

Preparation Methods

Wittig Reaction with Aromatic Ylides

This method utilizes 2-aryl-4-chloro-2H-chromene-3-carbaldehydes and aromatic ylides under Wittig reaction conditions.

- Reactants : 2-Aryl-4-chloro-2H-chromene-3-carbaldehyde derivatives and phosphonium salt-derived ylides.

- Conditions : DMSO as solvent, 130°C, optimized stirring.

- Key Steps :

- Ylide formation in situ (15 min–3 min, depending on substituents).

- Reaction with aldehyde at elevated temperatures (60–90°C).

| Substituent on Ylide | Yield (%) | Isomer Ratio (Z:E) |

|---|---|---|

| Aromatic (e.g., Ph) | 60–84 | 3:1 |

| Electron-withdrawing | 45–65 | 2:1 |

Advantages : High selectivity for (Z)-isomers, scalability to gram-scale.

Bis(trichloromethyl) Carbonate (BTC)/DMF Cyclization

A patent-published method employs BTC and DMF to cyclize substituted o-hydroxychalcones.

- Reactants : Substituted o-hydroxychalcone, BTC, DMF.

- Conditions :

- Initial reaction at 0–5°C in toluene.

- Heating to 75–85°C for 4–8 hours.

| Parameter | Value |

|---|---|

| BTC:Chalcone ratio | 2:1 |

| DMF volume | 12 mL per 5 mmol |

| Reaction time | 5–8 hours |

Yield : Up to 90% after column chromatography.

Mechanism : BTC acts as a chlorinating agent, while DMF facilitates cyclization via Vilsmeier-Haack intermediate formation.

Palladium-Catalyzed Cross-Coupling

Pd-mediated tandem reactions enable the synthesis of complex chromene frameworks.

- Reactants : 3-Iodo-4-phenyl-2H-chromene and salicyl N-tosylhydrazones.

- Catalyst : Pd(PPh₃)₄ (5 mol%).

- Conditions : THF solvent, 110°C, 10 hours under N₂.

| R₁ Substituent | R₂ Substituent | Yield (%) |

|---|---|---|

| -OMe | -Ph | 78 |

| -CF₃ | -Ph | 75 |

| -Cl | -Ph | 68 |

Advantages : Tolerates electron-donating and withdrawing groups, modular substituent introduction.

Microwave-Assisted Multi-Component Reactions

Adapted from indole-tethered chromene syntheses, this approach reduces reaction times.

- Reactants : 3-Methoxyphenyl-substituted aldehyde, malononitrile, and active methylene compounds.

- Catalyst : DBU (1,8-diazabicycloundec-7-ene).

- Conditions : Ethanol, microwave irradiation (25–30 W), 5–10 minutes.

Yield : >90% in optimized cases.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalysts | Scalability |

|---|---|---|---|---|

| Wittig Reaction | 60–84 | 60–130 | None | High |

| BTC/DMF Cyclization | 90 | 75–85 | BTC/DMF | Industrial |

| Pd-Catalyzed | 68–78 | 110 | Pd(PPh₃)₄ | Moderate |

| Microwave-Assisted | >90 | 80 (microwave) | DBU | Lab-scale |

Critical Considerations

- Isomer Control : Wittig reactions favor (Z)-isomers, while Pd-catalyzed methods exhibit steric-dependent selectivity.

- Green Chemistry : BTC/DMF methods reduce phosphorus waste compared to classical Wittig protocols.

- Functional Group Tolerance : Electron-withdrawing groups (e.g., -Cl, -CF₃) require extended reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-methoxyphenyl)-2H-chromene can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or demethoxylated products.

Scientific Research Applications

4-Chloro-2-(3-methoxyphenyl)-2H-chromene has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-methoxyphenyl)-2H-chromene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Electron-Donating vs. Withdrawing Groups :

- The 3-methoxyphenyl group in the target compound donates electrons via resonance, increasing electron density on the chromene ring. This contrasts with nitro-substituted analogs (e.g., 11g, 16), where electron-withdrawing groups reduce ring electron density, favoring electrophilic attack at specific positions .

- Halogen Effects : Chlorine (target compound) vs. bromine (3-bromo-4-phenyl-2H-chromene) substituents differ in size and polarizability. Bromine’s larger atomic radius may enhance intermolecular interactions (e.g., halogen bonding) in crystal structures .

- Coumarin Core: 2-Oxo derivatives (e.g., 4-MeO-phenyl 2-oxo-2H-chromene-3-carboxylate) exhibit fluorescence and are utilized in bioimaging, a property absent in non-oxidized chromenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.